4-Fluoro-3-methylbenzoyl chloride

Beschreibung

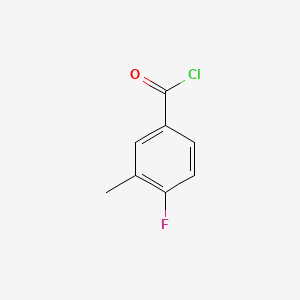

4-Fluoro-3-methylbenzoyl chloride (CAS: 455-84-5) is an aromatic acyl chloride with the molecular formula C₈H₆OFCl and a molecular weight of 172.58 g/mol . Its structure features a fluorine atom at the para position and a methyl group at the meta position relative to the reactive carbonyl chloride group, as depicted by the SMILES notation Cc1cc(ccc1F)C(=O)Cl . This compound is a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty polymers, owing to its electron-withdrawing fluorine and electron-donating methyl substituents, which modulate reactivity and stability. It is typically stored at +4°C and has a purity of >95% (HPLC) . Commercial suppliers, such as Acmec Biochemical Co., Ltd., highlight its use in research settings .

Eigenschaften

IUPAC Name |

4-fluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFLKTDRPXYUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379113 | |

| Record name | 4-Fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-84-5 | |

| Record name | 4-Fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylbenzoyl chloride can be synthesized from 4-fluoro-3-methylbenzoic acid . The typical method involves refluxing 4-fluoro-3-methylbenzoic acid with thionyl chloride for about one hour . The reaction is as follows:

4-Fluoro-3-methylbenzoic acid+Thionyl chloride→4-Fluoro-3-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of 4-fluoro-3-methylbenzoyl chloride follows similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-3-methylbenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-3-methylbenzoic acid.

Friedel-Crafts acylation: It can be used to introduce the 4-fluoro-3-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Friedel-Crafts acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

Nucleophilic substitution: Products include 4-fluoro-3-methylbenzamides, esters, and thioesters.

Hydrolysis: The major product is 4-fluoro-3-methylbenzoic acid.

Friedel-Crafts acylation: The product is an aromatic ketone with the 4-fluoro-3-methylbenzoyl group attached to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

4-Fluoro-3-methylbenzoyl chloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory and Analgesic Drugs : The compound is instrumental in developing medications that alleviate pain and reduce inflammation. For instance, it has been used in synthesizing potent inhibitors of enteropeptidase, which plays a role in digestive enzyme activation and has implications for treating gastrointestinal disorders .

Case Study: Inhibitors of Enteropeptidase

A study identified a series of compounds derived from 4-fluoro-3-methylbenzoyl chloride that exhibited significant enteropeptidase inhibitory activity. These compounds were synthesized and evaluated for their pharmacological properties, demonstrating the compound's potential in drug development .

Agrochemical Development

The compound is also essential in formulating herbicides and pesticides. Its fluorinated structure enhances the efficacy of agrochemicals by improving their stability and activity against pests.

Example Applications:

- Herbicides : 4-Fluoro-3-methylbenzoyl chloride is used to synthesize selective herbicides that target specific weed species while minimizing harm to crops.

- Pesticides : The compound contributes to developing novel pesticide formulations that enhance crop yield and protection against pests.

Material Science

In material science, 4-fluoro-3-methylbenzoyl chloride is valuable for creating specialty polymers and resins:

- Coatings and Adhesives : The compound's unique properties allow for the formulation of durable coatings and adhesives with enhanced chemical resistance.

Data Table: Properties of Polymers Derived from 4-Fluoro-3-methylbenzoyl Chloride

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Flexibility | Moderate |

Research in Organic Chemistry

4-Fluoro-3-methylbenzoyl chloride is widely used as a reagent in organic reactions, allowing chemists to explore new synthetic pathways. It facilitates the synthesis of various organic compounds through acylation reactions.

Example Reaction:

One notable reaction involves using 4-fluoro-3-methylbenzoyl chloride in Friedel-Crafts acylation, leading to the formation of substituted aromatic compounds that are valuable in further chemical synthesis.

Fluorinated Compound Research

The study of fluorinated compounds is an emerging field due to their unique properties, such as increased lipophilicity and metabolic stability. 4-Fluoro-3-methylbenzoyl chloride plays a significant role in this research area:

- Pharmaceuticals : Fluorinated compounds often exhibit improved bioavailability and efficacy, making them desirable candidates for drug development.

Research Findings:

Research has shown that introducing fluorine into organic molecules can enhance their pharmacological profiles, leading to more effective therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-fluoro-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting compounds may target enzymes or receptors involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzoyl Chloride Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| 4-Fluoro-3-methylbenzoyl chloride | 455-84-5 | C₈H₆OFCl | 172.58 | -F (para), -CH₃ (meta) | >95% |

| 4-Methyl-3-(trifluoromethyl)benzoyl chloride | 261952-11-8 | C₉H₆ClF₃O | 222.6 | -CF₃ (meta), -CH₃ (para) | 95% |

| 3,5-Difluoro-4-methylbenzoyl chloride | 103877-74-3 | C₈H₅ClF₂O | 190.57 | -F (3,5-positions), -CH₃ (para) | Not specified |

| 4-Bromobenzoyl chloride | 586-75-4 | C₇H₄BrClO | 219.46 | -Br (para) | Not specified |

| 4-(Methylamino)-3-nitrobenzoyl chloride | - | C₈H₇ClN₂O₃ | 214.61 | -NO₂ (meta), -NHCH₃ (para) | Not specified |

Key Observations:

Electron Effects :

- The fluorine in 4-fluoro-3-methylbenzoyl chloride acts as an electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon, while the methyl group provides steric hindrance and mild electron donation .

- In 4-methyl-3-(trifluoromethyl)benzoyl chloride , the -CF₃ group is strongly electron-withdrawing, increasing reactivity toward nucleophilic acyl substitutions compared to the parent compound .

- 3,5-Difluoro-4-methylbenzoyl chloride exhibits dual electron-withdrawing fluorine atoms, which may further polarize the carbonyl group, accelerating reactions like esterification .

4-(Methylamino)-3-nitrobenzoyl chloride combines a bulky -NHCH₃ group with a nitro substituent, creating significant steric and electronic challenges for nucleophilic attack .

Applications :

- 4-Fluoro-3-methylbenzoyl chloride is favored in pharmaceutical synthesis for its balanced reactivity and stability, particularly in constructing fluorinated drug candidates (e.g., kinase inhibitors) .

- 4-Methyl-3-(trifluoromethyl)benzoyl chloride is used in agrochemicals, where the -CF₃ group enhances lipophilicity and metabolic stability .

- 4-Bromobenzoyl chloride serves in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine's utility as a leaving group .

Research Findings and Industrial Relevance

- Synthetic Utility : Fluorinated benzoyl chlorides, including 4-fluoro-3-methylbenzoyl chloride, are pivotal in synthesizing fluorinated analogs of bioactive molecules. For example, trifluoromethyl derivatives exhibit enhanced blood-brain barrier penetration in CNS drug development .

- Stability and Storage: Unlike nitro- or amino-substituted derivatives, 4-fluoro-3-methylbenzoyl chloride demonstrates superior thermal stability, making it suitable for large-scale industrial processes .

- Safety Profile : Compared to brominated analogs (e.g., 4-bromobenzoyl chloride), fluorinated derivatives generally pose lower toxicity risks, aligning with green chemistry principles .

Data Tables

Table 2: Physicochemical Properties

| Property | 4-Fluoro-3-methylbenzoyl chloride | 4-Methyl-3-(trifluoromethyl)benzoyl chloride | 3,5-Difluoro-4-methylbenzoyl chloride |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Dichloromethane, THF | Dichloromethane, DMF | Chloroform, ether |

| Storage Conditions | +4°C | Room temperature | Not specified |

Biologische Aktivität

4-Fluoro-3-methylbenzoyl chloride (CAS No. 455-84-5) is an aromatic compound that belongs to the class of acyl chlorides. Its unique chemical structure, characterized by the presence of a fluorine atom and a methyl group on the benzene ring, contributes to its reactivity and potential biological activity. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with 4-Fluoro-3-methylbenzoyl chloride.

- Molecular Formula : C₈H₆ClFO

- Molecular Weight : 172.58 g/mol

- Boiling Point : 129-133 °C at 17 mmHg

- Purity : >95% (HPLC)

Mechanism of Biological Activity

The biological activity of 4-Fluoro-3-methylbenzoyl chloride primarily arises from its ability to act as an electrophile in various chemical reactions. The acyl chloride functional group can react with nucleophiles, including amines and alcohols, leading to the formation of amides and esters, respectively. This reactivity is crucial in medicinal chemistry for synthesizing biologically active compounds.

Potential Biological Mechanisms

- Protein Modification : The compound may interact with amino acid residues in proteins, potentially altering their function.

- Enzyme Inhibition : It could inhibit specific enzymes by covalently modifying active sites.

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, which could extend to derivatives of 4-Fluoro-3-methylbenzoyl chloride.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to or derived from 4-Fluoro-3-methylbenzoyl chloride:

Study 1: Synthesis and Antimicrobial Activity

A study synthesized derivatives of 4-Fluoro-3-methylbenzoyl chloride and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential applications in developing new antibiotics .

Study 2: Reactivity with Biological Nucleophiles

Research demonstrated that 4-Fluoro-3-methylbenzoyl chloride reacts with biological nucleophiles such as cysteine and lysine residues in proteins. This reactivity was shown to modify protein function, leading to altered cellular responses .

Study 3: Toxicological Assessment

A toxicological assessment revealed that exposure to high concentrations of 4-Fluoro-3-methylbenzoyl chloride could lead to cytotoxic effects in cultured mammalian cells. The study highlighted the importance of understanding the dose-response relationship for evaluating safety in pharmaceutical applications .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| SOCl₂ + DMF | Thionyl chloride | 85 | 97 | |

| Oxalyl chloride | Toluene, reflux | 78 | 95 |

Q. Table 2. Key Spectroscopic Peaks

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.4 (s, 3H, CH₃) | C3 methyl group |

| ¹³C NMR | δ 165.2 (C=O), δ 162.1 (C-F, J=245 Hz) | Carbonyl and fluorinated aryl |

| EI-MS | m/z 172.58 ([M]⁺), m/z 135 ([M-Cl]⁺) | Molecular ion and fragmentation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.